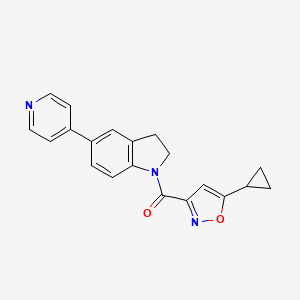

(5-Cyclopropylisoxazol-3-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c24-20(17-12-19(25-22-17)14-1-2-14)23-10-7-16-11-15(3-4-18(16)23)13-5-8-21-9-6-13/h3-6,8-9,11-12,14H,1-2,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXIBLXMSLNRCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)N3CCC4=C3C=CC(=C4)C5=CC=NC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Cyclopropylisoxazol-3-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone represents a novel class of organic compounds that have garnered interest due to their potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research studies.

Synthesis

The synthesis of this compound involves several key steps, typically starting from commercially available precursors. The general synthetic route includes:

- Formation of the isoxazole ring : Cyclopropylcarboxylic acid derivatives are reacted with hydroxylamine to form the isoxazole moiety.

- Indole and pyridine coupling : The indole and pyridine components are synthesized separately and then coupled using standard coupling reagents such as EDC or DCC.

- Final methanone formation : The final product is obtained through acylation reactions.

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating potent anti-proliferative activity against HeLa cells, with values ranging from 0.5 to 2 µM depending on the specific derivative tested .

Table 1: Cytotoxic Activity Against Different Cell Lines

The structure–activity relationship (SAR) studies indicate that modifications on the cyclopropyl and indole moieties significantly influence the cytotoxic activity, suggesting that specific substitutions can enhance efficacy.

The proposed mechanism of action for this compound involves induction of apoptosis in cancer cells through the activation of intrinsic pathways. It has been shown to upregulate pro-apoptotic factors such as Bax while downregulating anti-apoptotic proteins like Bcl-2 . Additionally, molecular docking studies suggest strong binding affinity to tubulin, disrupting microtubule dynamics essential for cell division .

Neuropharmacological Potential

Beyond anticancer properties, this compound has been investigated for its neuroprotective effects. Preliminary studies indicate its potential in modulating neurotransmitter systems, particularly through inhibition of monoamine oxidase (MAO), which could provide therapeutic benefits in neurodegenerative diseases .

Table 2: Neuropharmacological Effects

| Effect | Observation | Reference |

|---|---|---|

| MAO Inhibition | IC50 = 0.8 µM | |

| Neuroprotection in vitro | Significant reduction in cell death at 10 µM |

Case Studies

A notable case study involved a series of derivatives based on this compound tested for their anticancer activity against a panel of human cancer cell lines. Results indicated that certain derivatives not only inhibited cell proliferation but also induced morphological changes characteristic of apoptosis .

Scientific Research Applications

Medicinal Chemistry Applications

-

RET Kinase Inhibition :

- The compound has been identified as a specific inhibitor of RET kinase, which plays a crucial role in various cancers, including thyroid cancer and lung cancer. The inhibition of RET kinase can disrupt signaling pathways that promote tumor growth and survival. A study highlighted the synthesis of derivatives like 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide , showcasing their potential as RET kinase inhibitors .

- Anticancer Properties :

- Pharmacological Studies :

Agricultural Applications

-

Herbicidal Activity :

- Isoxaflutole, a related compound to (5-Cyclopropylisoxazol-3-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone, serves as a pre-emergent herbicide targeting broadleaf and grass weeds in crops like maize and sugarcane. Its mechanism involves the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), leading to the bleaching of susceptible plants due to disrupted carotenoid biosynthesis .

-

Environmental Impact Studies :

- Studies assessing the environmental fate of isoxaflutole have shown its degradation pathways and transport mechanisms in soil, which are crucial for understanding its ecological impact and optimizing its application in agriculture . The compound's half-life varies significantly based on environmental conditions, influencing its effectiveness as a herbicide.

Data Tables

| Application Area | Specific Use | Mechanism/Action |

|---|---|---|

| Medicinal Chemistry | RET Kinase Inhibitor | Inhibits RET signaling pathways involved in cancer |

| Anticancer Agent | Disrupts tumor growth signaling | |

| Agricultural Science | Herbicide (Isoxaflutole) | Inhibits HPPD enzyme, leading to plant bleaching |

| Environmental Fate Studies | Assesses degradation and transport in soil |

Case Studies

-

Case Study on RET Kinase Inhibitors :

- A comprehensive study evaluated various derivatives of isoxazole compounds for their efficacy against RET kinase. Results indicated that modifications to the cyclopropyl group enhanced binding affinity and selectivity towards RET, demonstrating promising therapeutic potential for treating RET-mediated cancers .

-

Herbicidal Efficacy Study :

- Field trials conducted with isoxaflutole showed effective control over major weed species in maize crops, with significant reductions in weed biomass observed compared to untreated controls. The study also examined the compound's residual activity in soil, confirming its suitability for pre-emergent applications .

Comparison with Similar Compounds

Structural Analogues from

The evidence describes two compounds:

- (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)

- (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b)

Key structural differences :

Bioactivity Implications :

- Pyrazole-thiophene hybrids (7a/7b) are typically studied for antimicrobial or antiproliferative activity due to their electron-deficient thiophene cores.

Crystallographic and Computational Tools ()

Analogous compounds, such as pyridinyl-indolines or isoxazole derivatives, often rely on SHELX-based refinement to resolve torsional angles and hydrogen-bonding networks.

Q & A

Q. What are the optimal synthetic routes for (5-Cyclopropylisoxazol-3-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone?

- Methodological Answer : The synthesis typically involves multi-step procedures:

- Cyclopropane introduction : Cyclopropyl groups can be introduced via [2+1] cycloaddition reactions using transition metal catalysts.

- Isoxazole ring formation : Condensation of hydroxylamine with diketones or nitrile oxides under basic conditions (e.g., sodium acetate in acetic acid) .

- Coupling reactions : Amide bond formation between the isoxazole and indolinyl moieties using coupling reagents (e.g., EDC/HOBt) in anhydrous DMF .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .

Q. How is the molecular structure of this compound confirmed?

- Methodological Answer : Structural confirmation relies on:

- X-ray crystallography : Refinement using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve bond lengths and angles .

- Spectroscopy :

- NMR : H and C NMR to verify aromatic protons (e.g., pyridin-4-yl protons at δ 8.5–8.7 ppm) and carbonyl signals (δ 165–170 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] calculated for CHNO: 332.1399) .

Q. What solvents and catalysts are optimal for key reactions?

- Methodological Answer :

- Solvents : Polar aprotic solvents (DMF, DMSO) for coupling reactions; ethanol/water mixtures for recrystallization .

- Catalysts : Potassium hydroxide for base-mediated cyclization; palladium catalysts (e.g., Pd(PPh)) for cross-coupling steps .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors. Validate with experimental IC values from kinase inhibition assays .

- Molecular dynamics (MD) simulations : GROMACS or AMBER to study stability of ligand-protein complexes over 100-ns trajectories .

- QSAR models : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with biological activity data to optimize substituents .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .

- Orthogonal validation : Confirm enzyme inhibition via fluorescence polarization (FP) and surface plasmon resonance (SPR) .

- Purity analysis : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>98% purity threshold) .

Q. What strategies mitigate challenges in crystallizing this compound for XRD studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.